Propylamine Hydroiodide

CAS No.: 14488-45-0

Cat. No.: VC2890721

Molecular Formula: C3H10IN

Molecular Weight: 187.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14488-45-0 |

|---|---|

| Molecular Formula | C3H10IN |

| Molecular Weight | 187.02 g/mol |

| IUPAC Name | propan-1-amine;hydroiodide |

| Standard InChI | InChI=1S/C3H9N.HI/c1-2-3-4;/h2-4H2,1H3;1H |

| Standard InChI Key | GIAPQOZCVIEHNY-UHFFFAOYSA-N |

| SMILES | CCCN.I |

| Canonical SMILES | CCCN.I |

Introduction

Chemical Identity and Structure

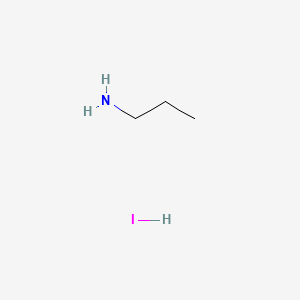

Propylamine hydroiodide, also known as n-propylammonium iodide, is an organic salt with the molecular formula C₃H₁₀IN. It consists of a propylamine (C₃H₉N) molecule protonated with hydroiodic acid (HI) . The compound has a structural configuration where the propyl chain (CH₃CH₂CH₂-) is attached to a protonated nitrogen atom (NH₃⁺), with iodide (I⁻) serving as the counter ion .

Chemical Identifiers

The compound is characterized by the following identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 14488-45-0 |

| Molecular Formula | C₃H₁₀IN |

| Molecular Weight | 187.024 g/mol |

| IUPAC Name | propan-1-amine;hydroiodide |

| Synonyms | Propylammonium iodide, n-Propylammonium iodide, CH₃CH₂CH₂NH₃I (PAI) |

| SMILES | CCCN.I |

| InChI Key | GIAPQOZCVIEHNY-UHFFFAOYSA-N |

| PubChem CID | 91972164 |

Structural Properties

Propylamine hydroiodide features a straight-chain aliphatic structure with a terminal ammonium group. This configuration gives the molecule distinct chemical properties, including its ability to form hydrogen bonds and serve as a building block in larger molecular frameworks. The positively charged ammonium group counterbalanced by the iodide ion creates a salt with unique crystalline characteristics .

Physical Properties

Propylamine hydroiodide exists as a white to off-white crystalline powder at room temperature. Its physical properties make it suitable for various chemical applications, particularly in solution-based processes.

Key Physical Properties

| Property | Value |

|---|---|

| Physical State | Crystalline powder |

| Color | White to off-white |

| Melting Point | 190°C |

| Solubility | Soluble in water, slightly soluble in methanol and chloroform |

| Form | Powder/crystals |

Synthesis Methods

Several methods exist for synthesizing propylamine hydroiodide, with varying degrees of complexity and yield efficiency.

Common Synthetic Routes

The synthesis of propylamine hydroiodide typically involves the reaction of propylamine with hydroiodic acid. This acid-base reaction proceeds readily under mild conditions to form the salt:

CH₃CH₂CH₂NH₂ + HI → CH₃CH₂CH₂NH₃⁺I⁻

Alternatively, it can be prepared through the reaction of 1-propanol with ammonium iodide under specific conditions.

Industrial Production

In industrial settings, propylamine hydroiodide is typically produced in larger quantities through controlled reactions that optimize yield and purity. These processes often employ specialized equipment to manage the exothermic nature of the acid-base reaction and to ensure consistent product quality.

Applications in Perovskite Solar Cell Technology

The most prominent application of propylamine hydroiodide lies in the field of perovskite solar cell technology, where it serves critical functions in enhancing both efficiency and stability.

Role in Perovskite Formation

Propylamine hydroiodide is extensively used as an additive in the formation of two-dimensional (2D) hybrid perovskites. When incorporated into perovskite precursor solutions, it forms structures with the Ruddlesden-Popper (RP) configuration, represented by the formula (PA)₂PbI₄, where PA stands for the propylammonium cation .

Research has demonstrated that propylamine hydroiodide can create various structural configurations:

-

Ruddlesden-Popper (RP) structures with formulas such as (PA)₂(MA)Pb(n-1)I(n+1) (where n=3, 4)

-

"Step-like" (SL) structures where the PbI₆ octahedra connect in corner- and face-sharing motifs

Enhancement of Solar Cell Performance

Significant research has focused on how propylamine hydroiodide additions enhance perovskite solar cell performance. Key findings include:

Defect Passivation

Propylamine hydroiodide effectively reduces defects in perovskite films by forming hydrogen bonds with iodide ions and coordinating with Pb²⁺ interstitials. This passivation mechanism significantly decreases non-radiative recombination in the perovskite layer .

In one notable study, time-resolved photoluminescence measurements demonstrated that PAI treatment extended the decay lifetime of perovskite films from approximately 3.95 μs to 8.10 μs, confirming reduced non-radiative recombination .

| Sample | τ₁ (ns) | B₁ (%) | τ₂ (ns) | B₂ (%) | τ (ns) average |

|---|---|---|---|---|---|

| w/o PAI | 3.16 | 757.17 | 4121.74 | 12.99 | 3945.30 |

| 1 mg/mL PAI | 91.83 | 40.47 | 8382.79 | 12.42 | 8090.72 |

Crystallinity and Morphology Improvement

X-ray diffraction (XRD) studies have revealed that PAI treatment significantly improves the crystalline quality of perovskite films. Films treated with PAI (particularly at concentrations around 1 mg/mL) show decreased full width at half maximum (FWHM) values for diffraction peaks, indicating enhanced crystallization quality .

Additionally, PAI treatment appears to reduce PbI₂ residual content in perovskite films, as evidenced by reduced D-index values (the relative intensity ratio of PbI₂ to perovskite diffraction peaks) .

Efficiency and Stability Enhancement

Research has consistently demonstrated that incorporating propylamine hydroiodide into perovskite formulations leads to enhanced solar cell efficiency and stability:

-

Cells incorporating PAI have achieved certified efficiencies up to 21% in n-i-p configurations

-

In p-i-n device architectures, PAI has enabled improved efficiencies up to 23%

-

The addition of 5% PAI (molar ratio) resulted in perovskite solar cells that retained nearly 50% of their initial efficiency after 2000 hours in air without encapsulation (under 45% average relative humidity)

Mechanism of Enhanced Stability

-

Formation of 2D perovskite layers that act as protective barriers against moisture and oxygen penetration

-

Reduction of surface defects that typically serve as degradation initiation sites

-

Improved hydrophobicity of the resulting films, with contact angles exceeding 110° in water wettability tests

-

Suppression of ion migration through the perovskite structure

X-ray photoelectron spectroscopy has revealed fewer carboxyl (-COOH) groups on the surface of perovskite films containing (PA)₂PbI₄, indicating suppressed penetration of oxygen and moisture into the perovskite material .

Structure-Property Relationships

Propylamine hydroiodide-based structures demonstrate fascinating structure-property relationships that directly influence their electronic and optical properties.

Electronic Dimensionality

Research has uncovered that RP structures containing propylamine function as electronically 2D quantum wells, while SL structures behave as electronically 1D quantum wires. This electronic dimensionality has profound implications for charge transport and optoelectronic properties .

Bandgap Engineering

The incorporation of propylamine hydroiodide enables precise bandgap engineering:

-

RP structures show a blue-shift in bandgap for decreasing n values (1.90 eV for n=4 and 2.03 eV for n=3)

-

SL structures exhibit even greater blue-shifts (2.53 eV for m=4, 2.74 eV for m=3, and 2.93 eV for m=2)

These tunable bandgaps make the materials suitable for various optoelectronic applications beyond solar cells, including light-emitting devices .

Anisotropic Electronic Properties

Dark resistivity measurements have demonstrated that:

-

RP crystals show high resistivity perpendicular to the layers (10¹¹ Ω·cm) but lower resistivity parallel to them (10⁷ Ω·cm)

-

SL crystals display varying resistivity in all three directions

These anisotropic electronic properties confirm the utility of both RP and SL crystals as materials with direction-dependent electronic behaviors .

Comparison with Related Compounds

While propylamine hydroiodide has proven highly effective in perovskite applications, related compounds with similar structures have also been investigated.

Comparative Analysis with Other Alkylammonium Iodides

Studies comparing propylamine hydroiodide with other alkylammonium compounds like n-butylammonium iodide have revealed distinct performance differences in perovskite solar cells:

-

Devices prepared with 1 vol% C₃H₇NH₃I (propylamine hydroiodide) showed improved power conversion efficiency (PCE) from 9.7% to 11.3%

-

Devices with 1 vol% C₄H₉NH₃I (butylammonium iodide) improved PCE to 10.2%

This indicates that propylamine hydroiodide generally provides superior performance enhancements compared to its longer-chain counterparts.

Synergistic Effects with Other Additives

Research has also explored combining propylamine hydroiodide with other compounds to achieve synergistic effects:

-

When incorporated with formamidinium iodide in tin-based halide perovskite solar cells, propylamine hydroiodide contributed to both enhanced efficiency and stability

-

The combination with other spacer cations has enabled the development of mixed-dimensional perovskite systems with optimized properties

| Hazard Type | Classification |

|---|---|

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Respiratory | May cause respiratory irritation (H335) |

Future Research Directions

The promising results achieved with propylamine hydroiodide in perovskite solar cells suggest several avenues for future investigation:

-

Optimization of PAI concentration and deposition methods to further enhance device performance and stability

-

Exploration of synergistic effects with other additives and dopants

-

Investigation of structure-property relationships to enable precise property tuning

-

Exploration of additional applications in optoelectronic devices beyond solar cells

-

Assessment of long-term stability under real-world operating conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume